Mps1-IN-1 dihydrochloride
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Overview
Description
Mps1-IN-1 dihydrochloride is a selective inhibitor of monopolar spindle 1 (Mps1) kinase. This compound is known for its high specificity and potency, with an IC50 value of 367 nM. Mps1 kinase plays a crucial role in the spindle assembly checkpoint during cell division, ensuring proper chromosome alignment and segregation. Inhibition of Mps1 kinase disrupts this checkpoint, leading to mitotic errors and cell death, making this compound a valuable tool in cancer research .
Mechanism of Action
Target of Action
Mps1-IN-1 (dihydrochloride) is a potent ATP-competitive inhibitor of Mps1 kinase . The primary target of Mps1-IN-1 (dihydrochloride) is the Mps1 mitotic kinase . This kinase plays a crucial role in the spindle assembly checkpoint (SAC) function, which ensures proper segregation of chromosomes during mitosis .
Mode of Action
Mps1-IN-1 (dihydrochloride) interacts with its target, the Mps1 kinase, by competing with ATP . This interaction effectively inhibits the activity of Mps1 mitotic kinase and disrupts the spindle assembly checkpoint (SAC) function .
Biochemical Pathways
The inhibition of Mps1 kinase by Mps1-IN-1 (dihydrochloride) disrupts the spindle assembly checkpoint (SAC) function . This disruption leads to the premature initiation of mitosis before the chromosomes are properly aligned along the cellular spindles, resulting in gross chromosomal segregation defects .
Pharmacokinetics
It is known that the compound is soluble in water and dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
The action of Mps1-IN-1 (dihydrochloride) leads to an increase in the frequency of multipolar mitosis in cells . By disrupting the spindle assembly checkpoint (SAC) function, it decreases the viability of both cancerous and ‘normal’ cells .
Biochemical Analysis
Biochemical Properties
Mps1-IN-1 (dihydrochloride) effectively inhibits the activity of Mps1 mitotic kinase . It disrupts the recruitment of Mad2 to kinetochores . This interaction is crucial for the proper functioning of the SAC, a mechanism that ensures error-free chromosome segregation during mitosis .
Cellular Effects
Mps1-IN-1 (dihydrochloride) has a significant impact on various types of cells and cellular processes . It disrupts the spindle assembly checkpoint (SAC) function, which is essential for accurate chromosome segregation during cell division . As a result, Mps1-IN-1 (dihydrochloride) decreases the viability of both cancerous and ‘normal’ cells .
Molecular Mechanism
The molecular mechanism of Mps1-IN-1 (dihydrochloride) involves its binding to the Mps1 kinase, thereby inhibiting its activity . This inhibition disrupts the recruitment of Mad2 to kinetochores, a crucial step in the SAC . This disruption leads to an increase in errors in cell division .
Preparation Methods
The synthesis of Mps1-IN-1 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the pyrrolo[2,3-b]pyridine core through a series of cyclization reactions.
Functional group modifications: Introduction of methoxy, sulfonyl, and amino groups to the core structure.
Final assembly: Coupling of the modified core with piperidinol and subsequent formation of the dihydrochloride salt.
Chemical Reactions Analysis
Mps1-IN-1 dihydrochloride primarily undergoes substitution reactions due to the presence of various functional groups. Common reagents and conditions used in these reactions include:
Nucleophilic substitution: Using nucleophiles such as amines or thiols to replace specific functional groups.
Oxidation and reduction: Modifying the oxidation state of certain functional groups to alter the compound’s properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could result in the formation of an amide derivative .
Scientific Research Applications
Mps1-IN-1 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer research: As an inhibitor of Mps1 kinase, it is used to study the role of this kinase in cell division and its potential as a target for cancer therapy.
Cell cycle studies: It helps in understanding the spindle assembly checkpoint and its regulation during mitosis.
Drug development: It serves as a lead compound for the development of new anticancer drugs targeting Mps1 kinase .
Comparison with Similar Compounds
Mps1-IN-1 dihydrochloride is unique due to its high selectivity and potency against Mps1 kinase. Similar compounds include:
CFI-402257: Another Mps1 kinase inhibitor with similar applications in cancer research.
BAY-1217389: A potent inhibitor of Mps1 kinase, currently in clinical trials for cancer therapy.
BOS-172722: An Mps1 kinase inhibitor with promising preclinical results.
These compounds share the common feature of targeting Mps1 kinase but differ in their chemical structures, selectivity profiles, and stages of development.
Properties
IUPAC Name |
1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4S.2ClH/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33;;/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJLUXGXTPNYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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